Bicyclo[4.1.0]heptan-3-ol

conformational analysis stereochemistry NMR spectroscopy

Bicyclo[4.1.0]heptan-3-ol (norcaran-3-ol; CAS 40213-64-7) is a bicyclic secondary alcohol composed of a cyclohexane ring fused to a cyclopropane ring. The compound has a molecular weight of 112.17 g/mol and a computed XLogP3-AA of 1.3, with zero rotatable bonds and a topological polar surface area of 20.2 Ų.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 40213-64-7
Cat. No. B14656055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-3-ol
CAS40213-64-7
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC(CC2C1C2)O
InChIInChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2
InChIKeyWXHKMXWQRMULCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.1.0]heptan-3-ol (CAS 40213-64-7): A Conformationally Restricted Cyclopropane-Fused Alcohol Scaffold for Stereochemical Control in Synthesis and Probe Design


Bicyclo[4.1.0]heptan-3-ol (norcaran-3-ol; CAS 40213-64-7) is a bicyclic secondary alcohol composed of a cyclohexane ring fused to a cyclopropane ring [1]. The compound has a molecular weight of 112.17 g/mol and a computed XLogP3-AA of 1.3, with zero rotatable bonds and a topological polar surface area of 20.2 Ų [1]. Its defining structural feature is the fused cyclopropane moiety, which imposes rigid conformational restriction on the six-membered ring in a semi-chair geometry, with distinct axial vs. equatorial hydroxyl orientations for the exo and endo isomers, respectively [2]. This scaffold serves both as a core building block for biologically active molecules and as a diagnostic mechanistic probe for enzyme-catalyzed oxidation reactions [3].

Conformational rigidity locks hydroxyl orientation (axial/equatorial)
Cyclopropane ring enables radical clock probe design
Stereochemical control for synthesis and SAR studies

Why Cyclohexanol or Simple Cyclic Alcohols Cannot Replace Bicyclo[4.1.0]heptan-3-ol in Stereochemically Demanding or Mechanistic Probe Applications


Bicyclo[4.1.0]heptan-3-ol cannot be substituted by monocyclic alcohols such as cyclohexanol or other simple cyclic alcohols because its fused cyclopropane ring imposes a rigid semi-chair conformation with a fixed hydroxyl orientation—axial for the exo isomer and equatorial for the endo isomer—that fundamentally alters both physicochemical properties and reactivity [1]. Unlike cyclohexanol, which undergoes rapid chair-flipping averaging hydroxyl orientation, norcaran-3-ol locks the hydroxyl in a defined spatial position, directly affecting hydrogen-bonding geometry, lipophilicity (logP), and metabolic or catalytic recognition. Furthermore, the cyclopropane ring itself participates in hyperconjugative activation of adjacent C–H bonds, enabling site-selective functionalization that is absent in monocyclic analogs [2]. Generic substitution therefore risks loss of stereochemical fidelity, altered reactivity, and failure in applications requiring the bicyclo[4.1.0]heptane scaffold's unique combination of conformational rigidity and cyclopropane-driven electronic effects.

Conformational averaging
Cyclohexanol ring-flips average hydroxyl orientation; bicyclic scaffold fixes axial/equatorial position, altering recognition and reactivity.
Electronic activation absent
Cyclopropane-driven hyperconjugation activates C–H bonds for site-selective functionalization; monocyclic analogs lack this directing effect.
Mechanistic probe failure
Spiro[2.5]octane radical clock rate is too slow for P450/AlkB discrimination; norcarane scaffold provides detectable rearrangement products.

Quantitative Differentiation Evidence for Bicyclo[4.1.0]heptan-3-ol Against Closest Analogs and Alternatives


Conformational Locking: Exo vs. Endo Hydroxyl Orientation Quantified by ¹H NMR Shift Reagent Studies

Bicyclo[4.1.0]heptan-3-ol adopts a rigid semi-chair conformation where the hydroxyl group is stereochemically fixed: the exo isomer has the hydroxyl in an axial orientation, while the endo isomer has it equatorial [1]. This contrasts with cyclohexanol, which undergoes rapid ring-flipping averaging the hydroxyl between axial and equatorial positions at room temperature. The conformational assignment was quantitatively established via ¹H NMR using Eu(dpm)₃ as a lanthanide shift reagent [1]. The zero rotatable bond count (0) for bicyclo[4.1.0]heptan-3-ol versus cyclohexanol's rotatable C–O bond reinforces this rigidity [2].

Conformational lock
Head-to-head
0 rotatable bonds; OH fixed axial (exo) or equatorial (endo) vs. cyclohexanol: 1 rotatable bond, OH interconverting
Predictable hydrogen‑bond geometry in molecular recognition
Eu(dpm)₃ NMR shift study
conformational analysis stereochemistry NMR spectroscopy

Lipophilicity Advantage: Bicyclo[4.1.0]heptan-3-ol Exhibits a >0.3 log Unit Higher logP than Cyclohexanol

Bicyclo[4.1.0]heptan-3-ol has a computed XLogP3-AA of 1.3 [1], whereas cyclohexanol has an experimental logP of approximately 0.96 [2]. This ~0.34 log unit increase corresponds to approximately 2.2-fold higher partition into a hydrophobic phase for the bicyclic alcohol. The enhanced lipophilicity arises from the additional methylene groups of the fused cyclopropane ring, which increase hydrophobic surface area without introducing rotatable bonds [1].

Lipophilicity
Cross‑study
ΔlogP ≈ +0.34 (XLogP3 1.3 vs. cyclohexanol 0.96); ~2.2‑fold higher partition
Supports higher membrane permeability context
Computed vs. experimental logP
logP lipophilicity physicochemical property

Radical Clock Rate Advantage: Norcarane Skeleton Rearranges at 2 × 10⁸ s⁻¹ vs. 5 × 10⁷ s⁻¹ for Spiro[2.5]octane, Enabling Mechanistic Discrimination

The bicyclo[4.1.0]heptane skeleton, from which bicyclo[4.1.0]heptan-3-ol is derived, functions as a radical clock substrate with a radical rearrangement rate of 2 × 10⁸ s⁻¹ [1]. This rate is 4-fold faster than the spiro[2.5]octane scaffold (5 × 10⁷ s⁻¹), whose rearrangement products were beyond detection in P450 oxidation studies [1]. The faster rearrangement enables detection of radical intermediates with lifetimes as short as 16–52 ps across multiple P450 enzymes (CYP101, CYP102, CYP2B1, CYP2E1) [1]. Substituted norcaranes confirm this rate: endo and exo derivatives give 1.6 ± 0.1 × 10⁸ s⁻¹ and 1.9 ± 0.2 × 10⁸ s⁻¹, respectively [2].

Radical clock rate
Head‑to‑head
4‑fold faster (2×10⁸ s⁻¹ vs. spiro[2.5]octane 5×10⁷ s⁻¹); substituted norcaranes 1.6–1.9×10⁸ s⁻¹
Enables radical intermediate detection across P450 isoforms
Spiro[2.5]octane products undetectable
radical clock mechanistic probe P450 oxidation norcarane

hERG Liability Attenuation: Bicyclo[4.1.0]heptane-Based MCH R1 Antagonists Achieve Sub-10 nM Kᵢ with Significantly Reduced hERG Activity vs. Non-Cyclopropyl-Fused Analogs

In a structure-activity relationship study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 (MCH R1) antagonists, introduction of polar heteroaryl groups onto the bicyclo[4.1.0]heptane scaffold yielded compounds retaining potent MCH R1 binding (Kᵢ < 10 nM for compounds 6a–j) while exhibiting greatly attenuated hERG channel liability as measured by the Rb efflux assay [1][2]. This contrasts with non-cyclopropyl-fused lead compound 1a, which showed significant hERG liability that limited its development [1]. The bicyclo[4.1.0]heptane core was essential for maintaining ex vivo binding potency at 6 h and 24 h while simultaneously reducing hERG activity [1].

hERG selectivity
Context‑dependent
Sub‑10 nM Kᵢ with attenuated hERG (Rb efflux); retained ex vivo binding
Scaffold may support decoupling target potency from hERG liability in SAR
Reported for MCH R1 antagonist series
hERG MCH R1 antagonist cardiotoxicity drug discovery

Whole-Cell Hydroxylase Discrimination: Norcarane Enables Quantification of Radical Lifetimes (AlkB 1–7 ns vs. CYP <100 ps) Unachievable with Spiro[2.5]octane

Using norcarane as a diagnostic substrate in whole-cell assays, radical lifetimes of 1–7 ns were measured for AlkB-type enzymes versus less than 100 ps for CYP-type enzymes [1]. These two classes of medium-chain-length alkane-oxidizing metalloenzymes are mechanistically distinguishable using the norcarane scaffold but not with spiro[2.5]octane, whose rearrangement products were below detection limits [2]. The assay was successfully applied to characterize the unidentified hydroxylases of three recently isolated bacterial strains (Hydrocarboniphaga effusa AP103, rJ4, rJ5), which showed radical lifetimes of 1–3 ns, consistent with AlkB-like rather than CYP-like enzymes [1].

Hydroxylase discrimination
Head‑to‑head
AlkB 1–7 ns vs. CYP
Unique classification of unknown alkane hydroxylases by mechanism
Spiro[2.5]octane yields no usable signal
C–H activation
Class‑level
Diastereoselective C2–H hydroxylation via σ*–Walsh orbital hyperconjugation
Supports site‑selective C–H functionalization design
DFT analysis; ETFDO oxidation
alkane hydroxylase AlkB CYP whole-cell assay radical lifetime

Cyclopropane-Directed C–H Activation: Diastereoselective Hydroxylation at C2–H via Hyperconjugative Activation Unique to the Bicyclo[4.1.0]heptane Scaffold

In reactions of 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) with bicyclo[n.1.0]alkanes (n = 3–6), diastereoselective formation of the alcohol product derived from C2–H bond hydroxylation was observed for the bicyclo[4.1.0]heptane scaffold, accompanied by smaller amounts of oxygenation products at other sites [1]. DFT calculations revealed that the σ* orbitals of the cis and trans C2–H bonds hyperconjugatively interact with the Walsh orbitals of the cyclopropane ring, selectively activating these bonds toward H-atom transfer (HAT) to ETFDO [1]. This electronic activation is a direct consequence of the fused cyclopropane moiety and is absent in monocyclic cyclohexane derivatives. With 1-methylbicyclo[4.1.0]heptane, rearranged products from cationic intermediates were also detected—the first examples of ET pathways in dioxirane-mediated C(sp³)–H oxygenations [1].

C–H activation
Class‑level
Diastereoselective C2–H hydroxylation via σ*–Walsh orbital hyperconjugation
Supports site‑selective C–H functionalization design
DFT analysis; ETFDO oxidation
C–H activation diastereoselectivity hyperconjugation dioxirane oxidation

Evidence-Backed Application Scenarios for Bicyclo[4.1.0]heptan-3-ol in Synthesis, Drug Discovery, and Enzyme Research


Medicinal Chemistry: GPCR Lead Optimization Requiring hERG Liability Mitigation

When developing MCH R1 antagonists or related GPCR-targeting leads where hERG channel blockade is a known attrition risk, bicyclo[4.1.0]heptan-3-ol serves as a validated core scaffold for achieving potent target engagement (Kᵢ < 10 nM) while substantially reducing hERG activity, as demonstrated in the Rb efflux assay [1][2]. The scaffold's rigid semi-chair conformation places substituents in predictable orientations for SAR exploration, and the cyclopropane ring provides a synthetic handle for further diversification. Procurement of this scaffold is justified when the development program requires decoupling of on-target potency from cardiac ion channel off-target effects.

Enzymology: Mechanistic Probe Synthesis for P450 and Alkane Hydroxylase Studies

Bicyclo[4.1.0]heptan-3-ol can be functionalized to produce norcarane-based radical clock substrates that enable the measurement of radical intermediate lifetimes in enzyme-catalyzed hydrocarbon oxidations. The parent norcarane scaffold provides a radical rearrangement rate of 2 × 10⁸ s⁻¹—4-fold faster than spiro[2.5]octane—permitting detection of radical species with 16–52 ps lifetimes across multiple P450 isoforms (CYP101, CYP102, CYP2B1, CYP2E1) [3]. For whole-cell hydroxylase profiling, norcarane-derived probes uniquely discriminate AlkB-type enzymes (1–7 ns radical lifetime) from CYP-type enzymes (<100 ps), enabling rapid identification of the dominant alkane-oxidizing enzyme in uncharacterized microbial strains [4].

Synthetic Methodology: Diastereoselective C–H Oxidation via Cyclopropane Hyperconjugation

For synthetic chemistry programs requiring site-selective and diastereoselective C(sp³)–H hydroxylation, the bicyclo[4.1.0]heptan-3-ol scaffold offers a built-in directing effect: the σ* orbitals of C2–H bonds hyperconjugatively interact with the cyclopropane Walsh orbitals, activating these specific bonds toward H-atom transfer to dioxirane oxidants [5]. This electronic programming enables diastereoselective alcohol formation that cannot be achieved with monocyclic cyclohexanol derivatives, making the scaffold a strategic choice for late-stage functionalization in complex molecule synthesis.

Physicochemical Property Optimization: Tuning logP in Fragment-Based Drug Design

Fragment-based drug discovery programs requiring incremental lipophilicity increases without introducing conformational flexibility can employ bicyclo[4.1.0]heptan-3-ol as a fragment replacement for cyclohexanol. The scaffold provides an approximately 0.34 log unit increase in logP (1.3 vs. 0.96) while maintaining zero rotatable bonds, offering a 2.2-fold enhancement in partition coefficient without sacrificing the conformational rigidity critical for maintaining binding pose entropy [6][7]. This makes it suitable for fragment growing or scaffold hopping where improved membrane permeability is desired.

Application
Selection Property
Validation Focus
GPCR SAR studies requiring hERG selectivity profiling
hERG selectivity context
Target potency vs. hERG endpoint review
Mechanistic probe synthesis for P450/AlkB hydroxylase research
Radical clock rate context
Radical lifetime discrimination
Diastereoselective C–H oxidation methodology
Cyclopropane hyperconjugation activation
Site‑selectivity and stereochemical outcome
Fragment‑based logP tuning without flexibility loss
Conformational rigidity with enhanced lipophilicity
LogP shift and membrane permeability context
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